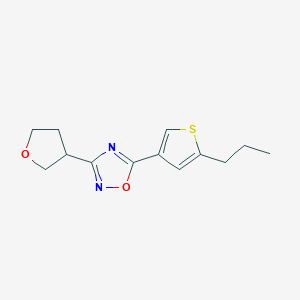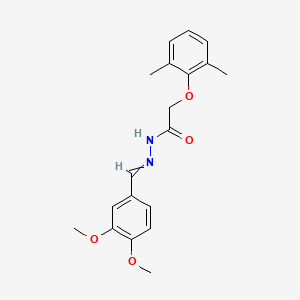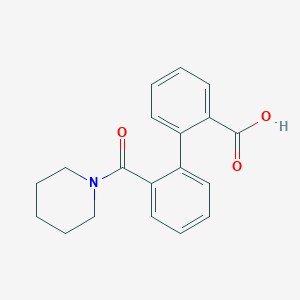![molecular formula C14H19N3O2 B5669875 N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5669875.png)
N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazones, which can be derived from corresponding aldehydes or ketones. A typical example of this synthesis pathway is demonstrated in studies where oxadiazoles are synthesized through oxidative cyclization using oxidants such as chloramine-T. These methods yield compounds with potential antimicrobial activities, indicating the versatility of the oxadiazole scaffold in medicinal chemistry (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine, is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences their chemical and physical properties. X-ray diffraction analyses, along with IR, 1H NMR, and 13C NMR spectroscopy, are commonly employed to confirm the structures of these compounds, revealing their distinct molecular frameworks and functional groups (Jiang, Liu, Lv, & Zhao, 2012).
Chemical Reactions and Properties
Oxadiazole derivatives engage in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, attributed to the electrophilic nature of the oxadiazole ring. These reactions enable further functionalization of the oxadiazole core, enhancing its potential for diverse applications in organic synthesis and drug design. The presence of substituents on the oxadiazole ring, such as methoxy or propyl groups, can influence the reactivity and chemical behavior of these molecules (Shandala, Ayoub, & Mohammad, 1984).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including solubility, melting points, and crystal structure, are closely related to their molecular structures. Modifications in the oxadiazole ring or the introduction of different substituents can significantly alter these physical characteristics, affecting their suitability for various applications, including material science and pharmaceutical formulation (Yeong, Chia, Quah, & Tan, 2018).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as their acidity, basicity, and reactivity towards different chemical reagents, are determined by the nature of the substituents attached to the oxadiazole ring. These properties play a crucial role in the biological activity of the compounds, as they influence their interaction with biological targets and their overall pharmacokinetic profile. The study of these chemical properties is essential for the development of oxadiazole-based therapeutic agents (Bentiss, Traisnel, Chaibi, Mernari, Vezin, & Lagrenée, 2002).
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-5-13-16-17-14(19-13)15-9-8-11-6-4-7-12(10-11)18-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBZSOGTUGGSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)NCCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5669796.png)

![1-[(2-bromo-4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5669818.png)

![4-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B5669835.png)

![2-phenyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669845.png)
![2-ethyl-9-[2-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5669862.png)
![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5669868.png)
![[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5669887.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)propanamide](/img/structure/B5669891.png)
![1-(4-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}benzyl)piperidine](/img/structure/B5669897.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5669899.png)